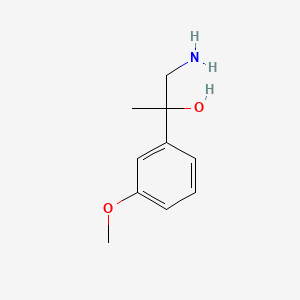

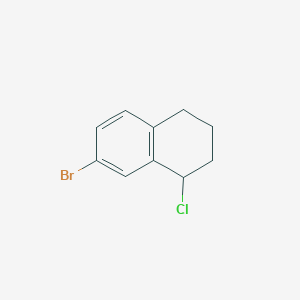

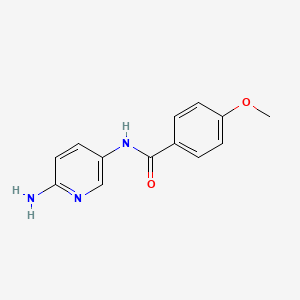

![molecular formula C11H16BrNO B1529336 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1344362-49-7](/img/structure/B1529336.png)

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Overview

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For “1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine”, the boiling point is predicted to be 336.2±27.0 °C and the density is predicted to be 1.321±0.06 g/cm3 .Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Compounds with structures similar to the specified chemical, such as enaminones and their analogues, exhibit intricate hydrogen-bonding patterns. These patterns play a crucial role in the stability and reactivity of these molecules, facilitating the formation of centrosymmetric dimers and chains through weak interactions. Such characteristics are foundational in designing molecules with desired physical and chemical properties for materials science and pharmaceutical applications (Balderson et al., 2007).

Synthesis of Benzimidazoles

The reaction of o-bromophenyl isocyanide with primary amines under specific catalysis can yield 1-substituted benzimidazoles. This process demonstrates the utility of bromophenyl compounds in synthesizing heterocyclic structures, which are significant in pharmaceutical research and development (Lygin & Meijere, 2009).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Radiation-induced hydrogels modified with amine compounds, including structures similar to the query chemical, have shown increased swelling degrees and enhanced thermal stability. Such modifications impart valuable properties to the hydrogels, making them suitable for medical applications, particularly in drug delivery systems (Aly & El-Mohdy, 2015).

Chemoenzymatic Strategy Toward Levofloxacin Precursor

Enzymatic strategies utilizing racemic amines and ketones derived from bromophenols have been developed for the synthesis of enantioenriched amines. These methods are crucial in producing intermediates for pharmaceuticals, such as Levofloxacin, demonstrating the potential of bromophenyl compounds in streamlined and selective synthesis processes (Mourelle-Insua et al., 2016).

Renewable Building Blocks for Benzoxazine

Investigations into renewable phenolic compounds like phloretic acid (related in structural motifs to bromophenyl compounds) for the formation of benzoxazine rings highlight the push towards more sustainable materials. Such research underscores the importance of novel compound synthesis in developing environmentally friendly polymers with broad applications, from coatings to adhesives (Trejo-Machin et al., 2017).

Properties

IUPAC Name |

1-(3-bromo-4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDKRDSPODZJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

amine](/img/structure/B1529261.png)

![[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1529262.png)

![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)